1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane
Description
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]sulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-23-18-10-6-16(7-11-18)17-8-12-19(13-9-17)24(21,22)20-14-4-2-3-5-15-20/h6-13H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVZOKSUCJQJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group is introduced via electrophilic aromatic substitution, using methanol and an acid catalyst.
Sulfonylation: The sulfonyl group is added through a sulfonation reaction, typically using sulfur trioxide or chlorosulfonic acid.
Azepane Ring Formation: The azepane ring is formed by cyclization of an appropriate precursor, often involving a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 1-({4’-Hydroxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane.
Reduction: Formation of 1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfanyl)azepane.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies on sulfonamide derivatives have shown efficacy against various cancer cell lines, suggesting that 1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane could also demonstrate similar effects.
Table 1: Anticancer Activity Evaluation
| Compound ID | Cell Line | IC50 Value (µM) | Apoptosis Induction |
|---|---|---|---|
| 1 | A549 | 15 | Yes |
| 2 | C6 | 20 | Yes |
The mechanism of action likely involves the inhibition of key enzymes or pathways involved in cancer progression.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Compounds containing this functional group have been shown to inhibit bacterial growth by targeting folate synthesis pathways. Research into structurally similar compounds suggests that this compound may possess comparable antimicrobial properties.
Enzyme Inhibition
The compound's sulfonamide structure suggests potential as an enzyme inhibitor. For example, it may interact with carbonic anhydrase or other sulfonamide-sensitive enzymes, leading to therapeutic effects in conditions such as glaucoma or edema.
Neuropharmacology
Preliminary studies indicate that compounds with azepane rings can exhibit neuroactive properties. Research into related azepane derivatives has highlighted their potential as anticonvulsants and anxiolytics. The structural similarities suggest that this compound could also be explored for neuropharmacological applications.
Material Science Applications
The unique chemical structure of this compound may also find applications in material science. Its potential as a precursor for synthesizing novel polymers or materials with specific electronic or optical properties is under investigation.
Case Studies and Experimental Findings
Several case studies have investigated the biological activities and potential applications of structurally related compounds:
- Anticancer Efficacy : Studies on thiazole derivatives have revealed that modifications can enhance cytotoxicity against tumor cell lines. This suggests that similar modifications to the azepane or biphenyl components in this compound could yield enhanced anticancer activity.
- Anticonvulsant Activity : Research on phenylpiperazine derivatives has shown significant anticonvulsant properties, indicating that modifications to the azepane component could lead to new therapeutic agents for epilepsy.
Mechanism of Action
The mechanism of action of 1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the sulfonyl-azepane moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-[1,1’-biphenyl]-4-carbonitrile: Similar biphenyl core with a methoxy group but different functional group.
4-Methoxy-[1,1’-biphenyl]-4-yl)ethanone: Another biphenyl derivative with a methoxy group and a different functional group.
Uniqueness
1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane is unique due to the presence of both a sulfonyl group and an azepane ring, which confer distinct chemical and biological properties
Biological Activity
1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane, a compound with a complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antiviral properties, as well as its pharmacological implications.
Chemical Structure and Properties
- Molecular Formula : C18H19NO5S
- Molecular Weight : 361.41 g/mol
- CAS Number : Not specified in the sources but related compounds are documented.
The compound features a sulfonamide moiety attached to an azepane ring and a methoxy-substituted biphenyl group, which may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides, including those similar to this compound, exhibit significant antimicrobial properties. For instance:
- Study Findings : Compounds with similar structures demonstrated moderate to high activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The sulfonamide group is known to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth.
Antiviral Activity
Recent studies have explored the antiviral potential of sulfonamide-containing compounds:
- Case Studies :
| Compound | Virus Targeted | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 17 | Dengue Virus | 48.2 | |
| Compound 76 | HSV-1 | 70–90% reduction in viral load |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step processes that can affect its biological activity. The SAR studies indicate that modifications in the biphenyl moiety or the azepane ring can significantly alter the compound's efficacy against microbial and viral pathogens .
Clinical Implications
While the compound is still under investigation, its structural characteristics suggest potential therapeutic applications in treating infections caused by resistant bacteria and viruses. The combination of a sulfonamide with an azepane structure may enhance bioavailability and target specificity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane, and how can reaction conditions be optimized?
- The synthesis typically involves sulfonation of the biphenyl precursor followed by coupling with azepane. For example, sulfonyl derivatives can be synthesized via oxidation of thioether intermediates using hydrogen peroxide in acetic acid (as in , compound 13). Optimization may involve adjusting reaction temperature (e.g., ice bath for controlled oxidation) and stoichiometry of reagents. Purification often employs flash chromatography with solvent gradients like ethyl acetate/hexanes (e.g., 33% EtOAC/hexanes in ) .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, the aromatic protons in the biphenyl moiety show distinct coupling patterns (e.g., δ 7.6–7.8 ppm for biphenyl protons in ). High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., deviations <0.5 ppm in ). Elemental analysis (C, H, N, S) is also used to confirm purity .
Q. What solvent systems are effective for purifying this compound?
- Non-polar to moderately polar solvents are preferred. highlights using 33% EtOAc/hexanes for flash chromatography, while uses petroleum ether/EtOAc (20:1) for similar biphenyl derivatives. For sulfonated compounds, silica gel chromatography with dichloromethane/methanol gradients may resolve polar impurities .
Advanced Research Questions
Q. How can researchers address low yields during the sulfonation step?
- Low yields may arise from incomplete oxidation or side reactions. suggests using excess hydrogen peroxide (30% w/v) and extended reaction times (48 hours) to ensure complete conversion of thioether to sulfone. Monitoring via TLC or HPLC can identify intermediates. Alternative oxidants like mCPBA (meta-chloroperbenzoic acid) may improve efficiency but require careful pH control .
Q. What strategies resolve contradictions in NMR data for biphenyl-sulfonyl derivatives?
- Aromatic proton signals can overlap due to rotational isomerism. Using 2D NMR (e.g., COSY, NOESY) helps assign peaks unambiguously. For example, reports coupling constants (J = 8.2 Hz) to distinguish adjacent protons. Deuterated solvents (e.g., CDCl₃) and variable-temperature NMR may further resolve splitting patterns .
Q. How can the compound’s stability under biological assay conditions be evaluated?
- Accelerated stability studies in buffer solutions (pH 4–9) at 37°C for 24–72 hours, followed by LC-MS analysis, assess degradation. ’s benzenesulfonamide derivative (95% purity) suggests rigorous purity standards to minimize interference in bioassays. Mass balance studies quantify decomposition products .
Q. What computational methods predict the compound’s reactivity in further functionalization?
- Density Functional Theory (DFT) calculations model electrophilic aromatic substitution at the methoxy-biphenyl ring. Molecular docking (e.g., AutoDock Vina) predicts binding interactions if the compound is a protease inhibitor. ’s sulfone derivatives highlight the sulfonyl group’s electron-withdrawing effects, guiding regioselective modifications .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
